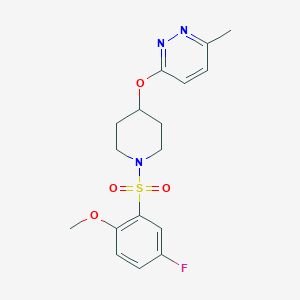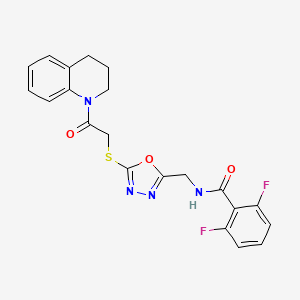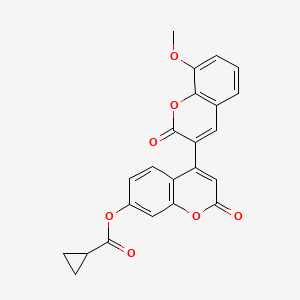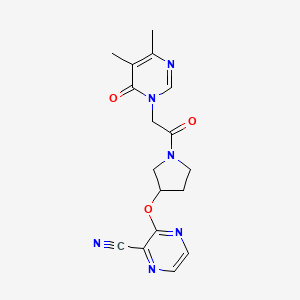
3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pyridazines and has shown promising results in various biological studies.
Aplicaciones Científicas De Investigación
Phosphoinositide-3-Kinase Inhibitors
In the field of cancer research, phosphoinositide-3-kinase inhibitors are a key focus. One such study explored replacing the piperazine sulfonamide portion of the PI3Kα inhibitor AMG 511 with aliphatic alcohols, leading to a compound with effective in vitro efficacy and pharmacokinetic parameters. This compound demonstrated significant potential in inhibiting hepatocyte growth factor-induced Akt Ser473 phosphorylation in mouse liver models, indicating its potential use in cancer therapy (Lanman et al., 2014).
Radiolabeled Antagonists for PET Imaging
The compound [18F]p-MPPF, which includes the structure of interest, has been used as a 5-HT 1A antagonist for studying serotonergic neurotransmission using positron emission tomography (PET). This research involved chemistry, radiochemistry, animal data, and human data with PET, providing valuable insights into the functioning of serotonergic systems (Plenevaux et al., 2000).
Hypoglycemic Agents
In the development of treatments for diabetes, research into hypoglycemic benzoic acid derivatives revealed insights into structure-activity relationships. These studies aimed at replacing certain groups in the meglitinide analog to enhance activity and duration of action, potentially leading to more effective treatments for type 2 diabetes (Grell et al., 1998).
Mecanismo De Acción
Target of Action
The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonyl groups
Mode of Action
The compound’s structure suggests it may act through a mechanism involving the sulfonyl group The sulfonyl group could potentially form hydrogen bonds with its target, leading to changes in the target’s function
Biochemical Pathways
The compound’s structure suggests it may be involved in pathways where sulfonyl-containing compounds play a role
Pharmacokinetics
For instance, the sulfonyl group could potentially influence the compound’s solubility, which would affect its absorption and distribution
Result of Action
Based on the compound’s structure, it can be hypothesized that the compound may cause changes in the function of its targets, leading to downstream effects at the molecular and cellular levels
Action Environment
Factors such as ph and temperature could potentially affect the compound’s stability and interaction with its targets
Propiedades
IUPAC Name |
3-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S/c1-12-3-6-17(20-19-12)25-14-7-9-21(10-8-14)26(22,23)16-11-13(18)4-5-15(16)24-2/h3-6,11,14H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKNIBBNKLJYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2988796.png)




![1-Ethynyl-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2988803.png)
![3-[(Dimethylsulfamoylamino)methyl]-5-(furan-3-yl)pyridine](/img/structure/B2988805.png)



![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2988811.png)
